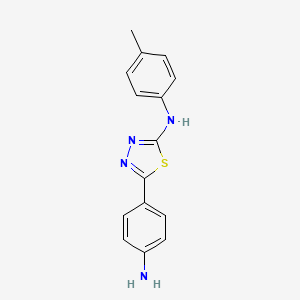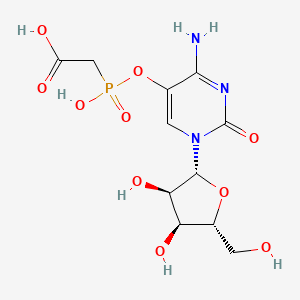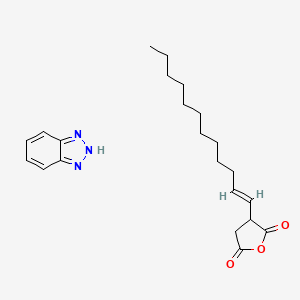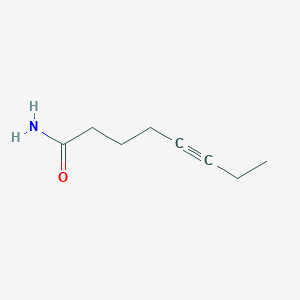![molecular formula C13H17N5OS B15212910 2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol CAS No. 2879-77-8](/img/structure/B15212910.png)
2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and benzylthio groups, and an ethanolamine moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol typically involves multi-step organic reactions. One possible route includes:
Formation of the pyrimidine ring: Starting from a suitable precursor like 2,5-diaminopyrimidine, the benzylthio group can be introduced via nucleophilic substitution.
Introduction of the ethanolamine moiety: This can be achieved through a nucleophilic substitution reaction where the amino group on the pyrimidine ring reacts with an appropriate ethanolamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve solubility and reaction efficiency.
Temperature and Pressure: Control of reaction conditions to favor desired product formation.
Análisis De Reacciones Químicas
Types of Reactions
2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino and benzylthio groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol would depend on its specific application. Generally, it may interact with biological molecules through:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor functions.
Pathways involved: Could include metabolic pathways, signal transduction pathways, etc.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diaminopyrimidine: Lacks the benzylthio and ethanolamine groups.
6-Benzylthio-2,4-diaminopyrimidine: Lacks the ethanolamine group.
2-Aminoethanol: Lacks the pyrimidine ring and benzylthio group.
Uniqueness
2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol is unique due to the combination of its pyrimidine ring, benzylthio group, and ethanolamine moiety. This combination may confer unique chemical reactivity and biological activity not seen in simpler analogs.
Propiedades
Número CAS |
2879-77-8 |
|---|---|
Fórmula molecular |
C13H17N5OS |
Peso molecular |
291.37 g/mol |
Nombre IUPAC |
2-[(2,5-diamino-6-benzylsulfanylpyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C13H17N5OS/c14-10-11(16-6-7-19)17-13(15)18-12(10)20-8-9-4-2-1-3-5-9/h1-5,19H,6-8,14H2,(H3,15,16,17,18) |
Clave InChI |
OBKFXDPRBUJVAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NC(=NC(=C2N)NCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)

![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)

![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)


![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)

![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)


